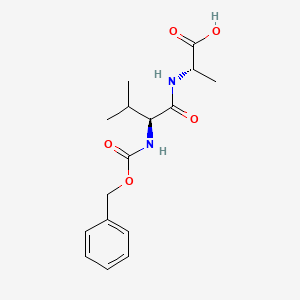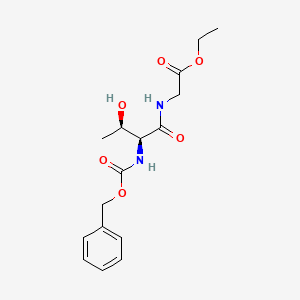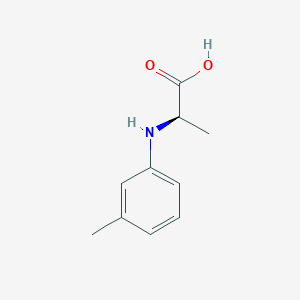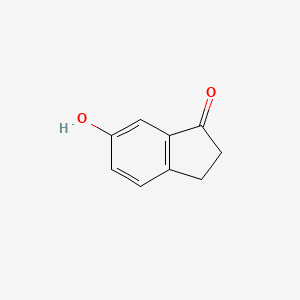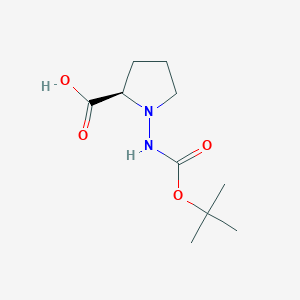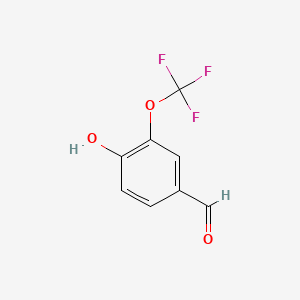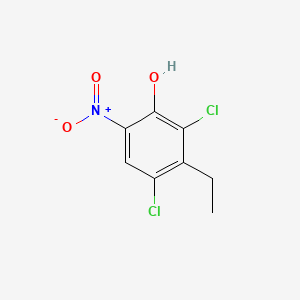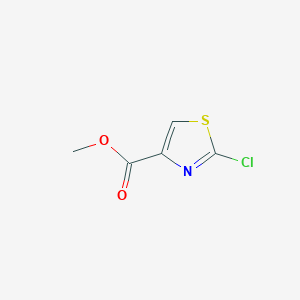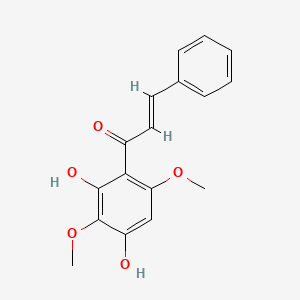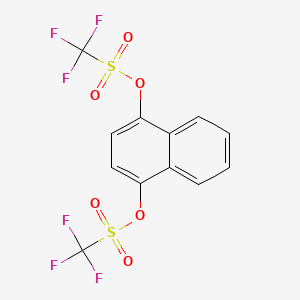
1,4-Naphthalenebis(trifluoromethanesulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthalenebis(trifluoromethanesulfonate), also known as NBTS, is an organic compound that has become increasingly popular in recent years due to its wide range of applications in organic synthesis and laboratory experiments. NBTS is a powerful reagent that can be used to modify and synthesize both organic and inorganic compounds, as well as to catalyze chemical reactions. It can also be used as a catalyst in the synthesis of pharmaceuticals, polymers, and other materials. In addition, NBTS has been found to have a number of biochemical and physiological effects that make it a valuable tool in scientific research.
科学的研究の応用
Environmental Science and Technology Naphthalene derivatives are investigated for their environmental impact, particularly in the context of azo dye reduction by microorganisms. Mono- and disulfonated naphthalene derivatives are common products of this process, indicating their potential utility in environmental remediation and understanding microbial pathways (Kudlich et al., 1999).
Geothermal Reservoir Tracing Polyaromatic sulfonates, including naphthalene derivatives, are used as tracers in geothermal reservoirs. Their thermal stability and detectability at low concentrations make them suitable for tracking fluid movements and understanding reservoir dynamics (Rose et al., 2001).
Organic Synthesis The behavior of naphthalene and its derivatives under acidic conditions has been a subject of study, revealing insights into their reactivity and potential applications in organic synthesis. For example, diprotonation of nitroarenes in trifluoromethanesulfonic acid has been characterized, showing unique reactivity patterns that could be useful in synthesizing complex organic molecules (Ohta et al., 1984).
Catalysis and Material Science Naphthalene derivatives have found applications in catalysis and material science, such as in the development of gas separation membranes. Their structural properties influence membrane selectivity and permeability, demonstrating the compound's relevance in engineering applications (Camacho-Zuñiga et al., 2009).
Chemical Engineering and Pollution Treatment Studies on the degradation of naphthalenesulfonic acids by ozone highlight the potential for chemical treatment of pollutants. Understanding the reactivity of these compounds with ozone can inform strategies for reducing the environmental impact of industrial waste (Rivera-Utrilla et al., 2002).
特性
IUPAC Name |
[4-(trifluoromethylsulfonyloxy)naphthalen-1-yl] trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-9-5-6-10(8-4-2-1-3-7(8)9)24-26(21,22)12(16,17)18/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQONKZHJZYVAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1631087.png)
![Pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1631089.png)
